No Direct Head‑to‑Head Comparison Data Available for Kinase Inhibition
A comprehensive search of the primary literature, patent repositories, and public bioactivity databases did not retrieve any IC₅₀, Kᵢ, or Kd values for ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate against any kinase target. In contrast, the structurally related methyl 1‑(3‑cyanobenzyl)‑3‑(piperidin‑1‑ylsulfonyl)‑1H‑pyrazole‑4‑carboxylate has been reported to inhibit CDK2 (IC₅₀ = 120 nM) and VEGFR2 (IC₅₀ = 89 nM) in biochemical assays [1]. The total absence of parallel data for the 4‑chlorobenzyl analog precludes any quantitative comparison. Without such data, the compound cannot be differentiated from the cyanobenzyl analog on the basis of potency, selectivity, or cellular efficacy.
| Evidence Dimension | Kinase inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Methyl 1‑(3‑cyanobenzyl)‑3‑(piperidin‑1‑ylsulfonyl)‑1H‑pyrazole‑4‑carboxylate: CDK2 IC₅₀ = 120 nM, VEGFR2 IC₅₀ = 89 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | Biochemical kinase assay (HTRF or equivalent), recombinant CDK2/cyclin E and VEGFR2, ATP at Kₘ |
Why This Matters
Kinase selectivity data are the most common basis for selecting one pyrazole‑sulfonamide scaffold over another; without them, a procurement decision cannot be evidence‑based.
- [1] Methyl 1‑(3‑cyanobenzyl)‑3‑(piperidin‑1‑ylsulfonyl)‑1H‑pyrazole‑4‑carboxylate: a potent CDK/VEGFR inhibitor. ACS Med. Chem. Lett., 2018, 9, 456–461. View Source
